molecular formula C10H17NO2 B12656355 Amino(1-cycloocten-1-yl)acetic acid CAS No. 67654-45-9

Amino(1-cycloocten-1-yl)acetic acid

Cat. No.: B12656355
CAS No.: 67654-45-9
M. Wt: 183.25 g/mol
InChI Key: LRXGLWRNFLTEBN-SOFGYWHQSA-N
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Description

Amino(1-cycloocten-1-yl)acetic acid is a unique organic compound characterized by the presence of an amino group attached to a cyclooctene ring and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amino(1-cycloocten-1-yl)acetic acid typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives. Another approach includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

Amino(1-cycloocten-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce saturated cyclooctane derivatives.

Scientific Research Applications

Amino(1-cycloocten-1-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism by which Amino(1-cycloocten-1-yl)acetic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act on enzymes involved in amino acid metabolism or interact with receptors in biological systems. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Amino(1-cycloocten-1-yl)acetic acid is unique due to its specific structural features, such as the cyclooctene ring, which imparts distinct chemical and biological properties compared to other amino acid derivatives.

Properties

CAS No.

67654-45-9

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

2-amino-2-[(1E)-cycloocten-1-yl]acetic acid

InChI

InChI=1S/C10H17NO2/c11-9(10(12)13)8-6-4-2-1-3-5-7-8/h6,9H,1-5,7,11H2,(H,12,13)/b8-6+

InChI Key

LRXGLWRNFLTEBN-SOFGYWHQSA-N

Isomeric SMILES

C1CCC/C(=C\CC1)/C(C(=O)O)N

Canonical SMILES

C1CCCC(=CCC1)C(C(=O)O)N

Origin of Product

United States

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